![molecular formula C12H13NO2S B2669368 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1706436-06-7](/img/structure/B2669368.png)

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

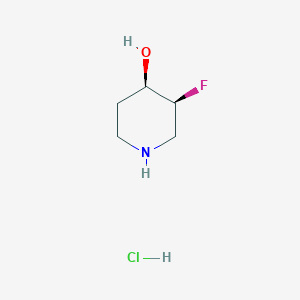

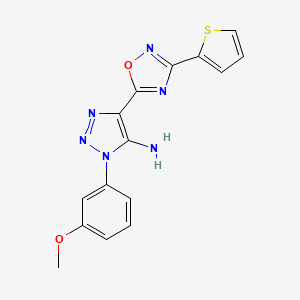

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a chemical compound. It is a derivative of thieno[2,3-c]pyrrole , a type of thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

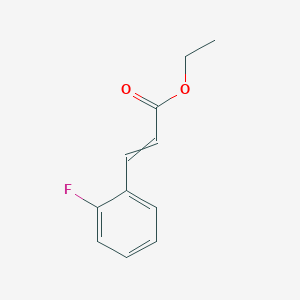

The synthesis of thiophene derivatives like 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid often involves heterocyclization of various substrates . For example, 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates reacted with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature, forming 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, the IR spectrum and NMR spectrum can provide valuable information about the functional groups and the chemical environment of the atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be complex and varied. They often involve condensation reactions, such as the Gewald reaction, the Paal–Knorr reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be inferred from its molecular structure and the types of functional groups it contains. For instance, the presence of a carboxylic acid group suggests that it can participate in acid-base reactions .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Thieno[2,3-d]pyrimidines Synthesis : A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the versatility of thieno compounds in chemical synthesis. This includes direct formation and displacement reactions leading to a variety of derivatives, highlighting the compound's role in developing new chemical entities (A. A. Santilli, D. H. Kim, & S. Wanser, 1971).

Regiocontrolled Cyclizations : The study on regioselectivity in cyclization reactions between carboxylic acids and carbon-carbon triple bonds points to the potential for creating diverse heterocyclic structures, a fundamental aspect of chemical synthesis with implications for developing pharmacologically active compounds (M. Uchiyama et al., 2006).

Antileukemic Activity

Antileukemic Derivatives : Research into 5-thienyl and 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) derivatives demonstrates the potential antileukemic activity of thieno compounds. The synthesis and evaluation of these compounds against leukemia L1210 highlight the therapeutic possibilities of chemically modified thieno compounds (D. Ladurée et al., 1989).

Esterification and Cyclization Methods

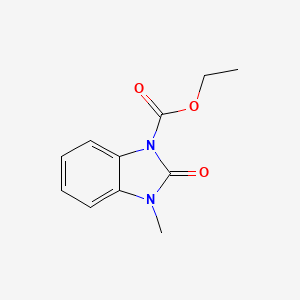

Carboxylic Esters and Lactones Synthesis : The esterification of carboxylic acids with alcohols using di-2-thienyl carbonate (2-DTC) offers a novel synthesis method for esters and lactones. This method demonstrates the utility of thieno compounds in the synthesis of complex molecules, including pharmaceuticals (Yoshiaki Oohashi, K. Fukumoto, & T. Mukaiyama, 2005).

Biological Activities

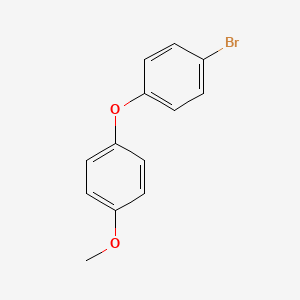

Herbicidal and Fungicidal Activities : The synthesis and preliminary biological tests of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds indicate significant herbicidal and fungicidal activities. This research exemplifies the potential for developing agrochemicals from thieno and related compounds (L. Tian et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-cyclopentylthieno[2,3-c]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c14-12(15)10-5-8-6-13(7-11(8)16-10)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZTOFVFQZXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C3C=C(SC3=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile](/img/structure/B2669291.png)

![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B2669292.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2669299.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)

![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)